molecular formula C18H20N4O B2987406 N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide CAS No. 847387-68-2

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide

Cat. No. B2987406
CAS RN: 847387-68-2
M. Wt: 308.385
InChI Key: BTSDOKCGQNGRJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide” is a compound that contains an imidazo[1,2-a]pyrimidine moiety . Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyrimidines are synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis . The exact synthesis process for “N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide” is not specified in the retrieved papers.


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines undergo various chemical reactions including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . The specific chemical reactions involving “N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide” are not mentioned in the retrieved papers.


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyrimidines can be analyzed using various methods. For instance, all compounds exhibited N–H stretching and bending bands of -NH 2 group at 3448–3303 cm −1 and 1658–1645 cm −1 in FT-IR spectra . The specific physical and chemical properties of “N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide” are not provided in the retrieved papers.

Scientific Research Applications

Anticancer Agents

Imidazo[1,2-a]pyridine derivatives, such as the compound , have been discovered as covalent anticancer agents . They have been used to develop novel KRAS G12C inhibitors, which are potent anticancer agents on KRAS G12C mutated NCI-H358 cells . This indicates the potential of these compounds as lead compounds for the treatment of intractable cancers .

Breast Cancer Treatment

Imidazopyridine derivatives have been evaluated as potential anticancer agents against breast cancer cells . Among the novel derivatives, some compounds exhibited potent activity against the MCF7 and MDA-MB-231 cell lines . This demonstrates that these compounds have anticancer activity and could be useful in developing more effective compounds for treating breast cancer .

Optoelectronic Devices

Imidazo[1,5-a]pyridine derivatives have shown great potential in several research areas, including the development of optoelectronic devices . These compounds have been reported in many promising innovations in different technological applications .

Sensors

Another application of imidazo[1,5-a]pyridine derivatives is in the development of sensors . Their unique properties make them suitable for use in various types of sensors .

Emitters for Confocal Microscopy and Imaging

Imidazo[1,5-a]pyridine derivatives have also been used as emitters for confocal microscopy and imaging . This makes them valuable in the field of biomedical research .

Treatment of Parasitic Infections

Imidazo[1,2-a]pyridine derivatives have been used in the treatment of parasitic infections . They have been cultured with several piroplasms species, showing their potential in this area .

properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-12-6-7-13(10-14(12)20-16(23)18(2,3)4)15-11-22-9-5-8-19-17(22)21-15/h5-11H,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSDOKCGQNGRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)pivalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.